

Application Notes and Protocols for the Vanderwal Synthesis of Norfluorocurarine

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Compound of Interest

Compound Name: Norfluorocurarine

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This document provides detailed application notes and protocols for the total synthesis of (–)-**norfluorocurarine** as developed by the Vanderwal research group. The synthesis is notable for its efficiency, achieving the target molecule in a concise number of steps. A key strategic element of this synthesis is a base-mediated intramolecular formal [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde to construct the core architecture of the alkaloid.

I. Overview of the Synthetic Strategy

The Vanderwal synthesis of **norfluorocurarine** is a convergent and elegant approach that rapidly builds molecular complexity. The synthesis begins with the preparation of a key intermediate, a tryptamine-derived Zincke aldehyde. This intermediate undergoes a crucial base-mediated intramolecular cycloaddition to form the tetracyclic core of **norfluorocurarine**. Subsequent functional group manipulations complete the synthesis.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **norfluorocurarine**, providing a step-by-step overview of the reaction efficiency.

Step	Reaction	Starting Material	Reagents and Conditions	Product	Yield (%)
1	Zincke Aldehyde Formation	N-Allyl Tryptamine	1-(2,4-dinitrophenyl)pyridinium chloride, EtOH, 80 °C; then H ₂ O	N-Allyl-N-(5-oxo-2,4-pentadienyl)tryptamine	~41%
2	Intramolecular Cycloaddition	N-Allyl-N-(5-oxo-2,4-pentadienyl)tryptamine	KHMDS, 18-crown-6, THF, -78 °C to rt	Dehydro-N-allyl-sec-pseudostrychnine	~75%
3	Deprotection/Cyclization	Dehydro-N-allyl-sec-pseudostrychnine	Pd(PPh ₃) ₄ , N,N'-dimethylbarbituric acid, CH ₂ Cl ₂ , rt	(-)-Norfluorocurarine	~85%

III. Experimental Protocols

The following are detailed experimental protocols for the key steps in the Vanderwal synthesis of **(-)-norfluorocurarine**.

Protocol 1: Synthesis of N-Allyl-N-(5-oxo-2,4-pentadienyl)tryptamine (Zincke Aldehyde)

- To a solution of N-allyl tryptamine (1.0 equiv) in ethanol (0.1 M) is added 1-(2,4-dinitrophenyl)pyridinium chloride (1.1 equiv).
- The reaction mixture is heated to 80 °C and stirred for 4 hours.
- Water (equal volume to ethanol) is added, and the mixture is stirred vigorously for 1 hour.
- The reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x volume of ethanol).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the Zincke aldehyde as a red-orange foam.

Protocol 2: Intramolecular [4+2] Cycloaddition

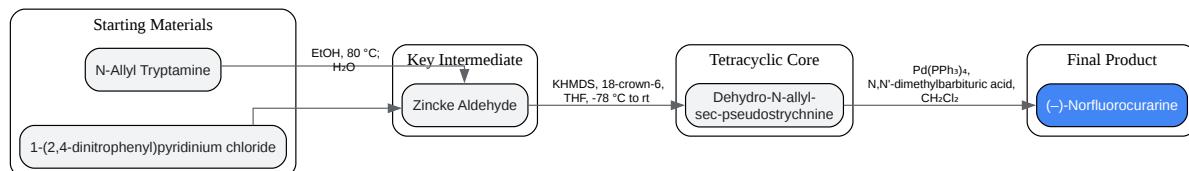
- To a solution of the Zincke aldehyde (1.0 equiv) and 18-crown-6 (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.01 M) at -78 °C under an argon atmosphere is added potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv, as a 0.5 M solution in toluene) dropwise.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
- The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
- The mixture is extracted with ethyl acetate (3x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the tetracyclic product.

Protocol 3: Final Deprotection and Cyclization to **(-)-Norfluorocurarine**

- To a solution of the tetracyclic intermediate (1.0 equiv) and N,N'-dimethylbarbituric acid (2.0 equiv) in dichloromethane (CH_2Cl_2 , 0.02 M) is added tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.1 equiv).
- The reaction mixture is stirred at room temperature for 2 hours.
- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford **(-)-norfluorocurarine**.

IV. Visualizations

Diagram 1: Overall Synthetic Workflow



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Caption: Overall workflow of the Vanderwal synthesis of **(-)-norfluorocurarine**.

Diagram 2: Key Chemical Transformation



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